molecular formula C13H17NO3 B6326317 Benzyl (5-oxopentyl)carbamate CAS No. 188530-60-1

Benzyl (5-oxopentyl)carbamate

Cat. No. B6326317
CAS RN: 188530-60-1
M. Wt: 235.28 g/mol
InChI Key: DQUTUODQTCRDGQ-UHFFFAOYSA-N
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Description

Benzyl (5-oxopentyl)carbamate is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 . The compound is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It can be viewed as the ester of carbamic acid and benzyl alcohol .


Molecular Structure Analysis

The benzyl N-(5-oxopentyl)carbamate molecule contains a total of 34 bond(s), including 17 non-H bond(s), 8 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 aldehyde .


Chemical Reactions Analysis

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . A new method for transcarbamation and amidation from Benzyl Carbamate has been proposed .


Physical And Chemical Properties Analysis

Benzyl (5-oxopentyl)carbamate is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It has a molecular weight of 235.28 .

Scientific Research Applications

Benzyl (5-oxopentyl)carbamate is a chemical compound with potential applications in various scientific research fields. While the direct studies on this specific compound are limited, insights can be drawn from research on similar carbamate compounds and their derivatives, which have been explored for their utility in medicinal chemistry, environmental studies, and synthetic methodologies.

Carbamate Compounds in Medicinal Chemistry

Carbamate compounds have been extensively studied for their pharmacological properties and applications in medicinal chemistry. For example, the carbamate insecticide aldicarb has been reviewed for its toxicological effects in mammals, highlighting its mechanism of action through cholinesterase inhibition and its rapid metabolism and excretion in humans and laboratory animals (Risher, Mink, & Stara, 1987)[https://consensus.app/papers/effects-carbamate-aldicarb-mammals-review-risher/60bd7f58c6ad52a2ac16a2537a02f411/?utm_source=chatgpt]. Furthermore, the structure-metabolism relationships in the hydrolysis of medicinal carbamates were analyzed, revealing trends in metabolic stability based on molecular structure, which could inform the design of new carbamate-based drugs or prodrugs (Vacondio, Silva, Mor, & Testa, 2010)[https://consensus.app/papers/structuremetabolism-relationships-hydrolysis-vacondio/b00d82ccca27572ab538c9b854259d8e/?utm_source=chatgpt].

Environmental Impacts of Carbamates

The environmental impacts of carbamate pesticides on non-target organisms, including fish in freshwater ecosystems, have been a subject of review. Studies have shown that carbamates like carbaryl can have acute and chronic toxic effects on fish, affecting their spawning, behavior, and metabolic processes (Nwigwe, 2007)[https://consensus.app/papers/effects-carbamate-pesticide-freshwater-ecosystems-nwigwe/cc8a5e5efb025d13a33ba8a40a3c187c/?utm_source=chatgpt]. This research underscores the need for careful management and regulation of carbamate use in agriculture to mitigate environmental risks.

Synthetic Applications and Chemical Reviews

In the realm of synthetic chemistry, research has focused on the selective functionalization of saturated C-H bonds using metalloporphyrin catalysts, a process that could potentially be applied to the synthesis or modification of compounds like benzyl (5-oxopentyl)carbamate (Che, Lo, Zhou, & Huang, 2011)[https://consensus.app/papers/functionalisation-saturated-bonds-catalysts-che/0856d66a57f5525abe773a589852ad78/?utm_source=chatgpt]. Additionally, the non-phosgene synthesis of N-substituted carbamates using various carbonyl reagents has been reviewed, highlighting environmentally friendly approaches to carbamate synthesis that could include benzyl (5-oxopentyl)carbamate (Shang Jianpen, 2014)[https://consensus.app/papers/research-progress-synthesis-nsubstituted-carbamates-jianpen/de3eab5bfbe6599ebac31e99722b6336/?utm_source=chatgpt].

Safety and Hazards

The safety data sheet for Benzyl carbamate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and used only outdoors or in a well-ventilated area .

Future Directions

A recent study has examined an acid-catalyzed condensation between benzyl carbamate and glyoxal in a range of polar protic and aprotic solvents, discovering a new process occurring during the cascade condensation of glyoxal with ammonia derivatives . This novel strategy is promising for future studies on C (sp 3 )–H functionalisation .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzyl (5-oxopentyl)carbamate . These factors can include temperature, pH, presence of other compounds, and specific characteristics of the biological environment where the compound is active.

properties

IUPAC Name

benzyl N-(5-oxopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,10H,2,5-6,9,11H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUTUODQTCRDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (5-oxopentyl)carbamate

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